molecular formula C18H19N5O2 B2932470 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034590-26-4

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2932470
CAS No.: 2034590-26-4
M. Wt: 337.383
InChI Key: CIDCHQJQGIKAPJ-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound, notable for its intricate structure, consists of a pyrimidine ring, a cyclopropyl group, and an imidazopyridine core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the coupling with the imidazopyridine moiety. One common method involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with a suitable amine, followed by cyclization and functional group modifications.

Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using optimized reaction conditions to ensure high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes a variety of chemical reactions, including:

  • Reduction: : Removing oxygen or adding hydrogen atoms to alter its chemical state.

  • Substitution: : Replacing one functional group with another to achieve desired chemical characteristics.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions can range from room temperature reactions to those requiring heat or pressure.

Major Products:

Scientific Research Applications

The compound has found applications in several areas:

Chemistry: : Used as a building block for synthesizing more complex molecules, useful in material science.

Biology: : Its interactions with biological molecules make it a candidate for biochemical studies.

Medicine: : Potential therapeutic uses due to its unique chemical properties, aiding in drug development.

Industry: : Applied in the manufacture of specialized chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. Its imidazopyridine core is critical for binding to these targets, while the cyclopropyl and pyrimidine groups contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Cyclopropylpyrimidin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide: : Shares structural features but differs in the positioning of the cyclopropyl group.

  • N-(2-(6-Oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide: : Lacks the cyclopropyl group, altering its chemical behavior.

Uniqueness: : N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its combined structural elements, which provide a balance of stability and reactivity not found in simpler analogs.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-17(23-8-3-2-4-15(23)21-12)18(25)19-7-9-22-11-20-14(10-16(22)24)13-5-6-13/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDCHQJQGIKAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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